molecular formula C7H11N3O2S B2645059 ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate CAS No. 59541-46-7

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Cat. No.: B2645059
CAS No.: 59541-46-7
M. Wt: 201.24
InChI Key: BHMFBKSVLSRJAT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5, a methylthio group at position 3, and an ethyl ester group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of hydrazinecarbothioamides with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction typically proceeds in ethanol as a solvent and requires heating to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Studied for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxaldehyde: Contains an aldehyde group at position 4.

    Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group at position 4.

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which contribute to its distinct properties and applications .

Properties

IUPAC Name

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMFBKSVLSRJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-cyano-3,3-bis(methylthio)-acrylate (40 g), hydrazine hydrochloride (12.6 g) and sodium acetate (22.6 g) in ethanol was stirred at 90° C. for 2 hour. After cooling to room temperature, the reaction mixture was concentrated in vacuo, and to the residue were added water and ethyl acetate. The organic layer was separated, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and to the residue was added ethyl acetate and hexane. The precipitates were collected by filtration and dried to give 5-amino-4-ethoxycarbonyl-3-methylthio-1H-pyrazole (17.4 g, yield: 47%) as a colorless solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (2.2 g, 10.1 mmol) and hydrazine (0.325 mL, 10.1 mmol) in 2-propanol (20 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (1:1) to give ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (1.2 g, 59%) as a solid. m/z (APCI-pos) M+1=202.0.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.325 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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